molecular formula C7H6N2O2 B042923 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile CAS No. 5444-02-0

2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile

Cat. No. B042923
CAS RN: 5444-02-0
M. Wt: 150.13 g/mol
InChI Key: YRGYYQCOWUULNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile involves its conversion from the 2,6-dichloro analog to its corresponding 2-amino-6-chloro, 2-chloro-6-amino, and 2,6-diamino derivatives. This process leads to the production of a tris-sulfonyl derivative, with its structure confirmed by X-ray analysis (Katritzky et al., 1995).

Molecular Structure Analysis

The molecular structure of various derivatives of 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile has been extensively analyzed. For example, the crystal structure determination of specific compounds provides insight into the spatial arrangement and bonding within the molecule (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Chemical reactions involving 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile showcase its reactivity and versatility. For instance, the compound's engagement in multicomponent condensation reactions highlights its potential as a precursor for various chemical syntheses (Mahmoud & El-Sewedy, 2018).

Physical Properties Analysis

Studies on the physical properties of 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile and its derivatives, including thermal and structural analysis, provide valuable information on its stability and suitability for various applications. For instance, the thermal stability of certain derivatives has been investigated, revealing the conditions under which these compounds remain stable (El-Menyawy, Zedan, & Nawar, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential for forming new derivatives, are crucial for understanding the utility of 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile in scientific research. The compound's involvement in various chemical reactions, such as aminomethylation, highlights its chemical versatility and potential for creating a wide range of derivatives (Khrustaleva et al., 2014).

Scientific Research Applications

  • Katritzky et al. (1995) highlighted the use of 2,6-diamino-4-methyl-3-pyridinecarbonitrile as a reagent for synthesizing various derivatives and preparing tris-sulfonyl compounds, demonstrating its versatility in organic synthesis (Katritzky, Rachwał, Smith, & Steel, 1995).

  • Showalter et al. (1981) presented synthetic pathways to C-6 functionalized 1,2-dihydro-2-oxo-3-pyridinecarbonitriles and corresponding acids from a common precursor, enabling selective functionalization at the C-6 position (Showalter, Domagala, & Sanchez, 1981).

  • Azuma et al. (2003) described the synthesis of 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, a compound used for synthesizing 4-alkylamino- and 4-arylamino-3-pyridinecarbonitriles, showcasing its potential in the development of new chemical entities (Azuma, Morone, Nagayama, Kawamata, & Sato, 2003).

  • Al-Issa (2012) explored the synthesis of new series of pyridine and fused pyridine derivatives, indicating potential applications in drug discovery and organic synthesis (Al-Issa, 2012).

  • Tranfić et al. (2011) studied a pyridine derivative, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, observing its structural differences and lack of fluorescence compared to similar structures (Tranfić, Halambek, Cetina, & Jukić, 2011).

  • Paponov et al. (2021) successfully synthesized new 3-acylamino-7-hydroxy-5-methyl-2-oxo-2H-pyrano[2,3-b]pyridine-6-carbonitriles using a tricomponent condensation method, which could have implications in pharmaceutical synthesis (Paponov, Rakityansky, Samokhvalova, Denisov, Potapov, & Shikhaliev, 2021).

  • Ansari, Quraishi, and Singh (2015) reported that certain pyridine derivatives effectively inhibit mild steel corrosion in hydrochloric acid, suggesting their potential use in industrial applications (Ansari, Quraishi, & Singh, 2015).

  • Basta, Girgis, and El-saied (2002) found that new 3-pyridinecarbonitrile containing compounds show promising fluorescence properties, potentially useful in applications like security paper (Basta, Girgis, & El-saied, 2002).

Safety And Hazards

2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .

Future Directions

2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile holds immense potential for scientific research. Its multifunctional properties enable its widespread application in various fields, ranging from pharmaceuticals to material science. It is also used for fast, easy, and consistent manufacturing of various types of coatings .

properties

IUPAC Name

2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-4-2-6(10)9-7(11)5(4)3-8/h2H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGYYQCOWUULNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063890
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile

CAS RN

5444-02-0
Record name 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile
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Record name 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-
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Record name 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-
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Record name 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-
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Record name 1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AR Katritzky, S Rachwal, TP Smith… - Journal of heterocyclic …, 1995 - Wiley Online Library
2,6‐Dihydroxy‐4‐methyl‐3‐pyridinecarbonitrile is converted via its 2,6‐dichloro analog into the corresponding 2‐amino‐6‐chloro, 2‐chloro‐6‐amino, and 2,6‐diamino derivatives. The …
Number of citations: 11 onlinelibrary.wiley.com
JR Seward, MTD Cronin, TW Schultz - SAR and QSAR in …, 2002 - Taylor & Francis

The response-surface approach to QSARs attempts to model toxic potency of diverse groups of chemicals while avoiding problems associated with the identification of the …

Number of citations: 23 www.tandfonline.com
JR Seward, MTD Cronin, TW Schultz - SAR and QSAR in …, 2001 - Taylor & Francis
A selection of mechanistically diverse substituted pyridines were tested in the Tetrahymena pyriformis population growth impairment assay. The response-surface approach was used to …
Number of citations: 26 www.tandfonline.com
JR Seward - 2000 - search.proquest.com
Within predictive toxicology, quantitative structure-activity relationships (QSARs) are powerful tools used to predict potency of a chemical based on molecular structure. Recently, two …
Number of citations: 2 search.proquest.com
TP Smith, PJ Steel
Number of citations: 0
PJ Steel
Number of citations: 0
RMF Batista - 2005 - search.proquest.com
O uso de impressoras a jacto de tinta e a elaboração de tintas especiais para a impressão em papel ou outras superfícies tem sido objecto de uma exaustiva investigação ao longo dos …
Number of citations: 3 search.proquest.com

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